molecular formula C11H12N2O2 B11897784 N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide CAS No. 62140-84-5

N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B11897784
CAS No.: 62140-84-5
M. Wt: 204.22 g/mol
InChI Key: QGYSCWFXOKTNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide is a synthetically versatile tetrahydroquinoline derivative that serves as a key chemical intermediate and scaffold in medicinal chemistry and anticancer drug discovery. The tetrahydroquinoline core is a privileged structure in pharmacology, known for its ability to interact with multiple biological targets. This compound is of significant interest for researchers developing novel therapeutic agents, particularly in oncology. Quinoline and its reduced tetrahydroquinoline forms are established pharmacophores in drug design. A comprehensive review in the Arabian Journal of Chemistry notes that quinoline-based compounds "play an important role in anticancer drug development as they have shown excellent results through different mechanism of action such as growth inhibitors by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation" . Specifically, tetrahydroquinolinone compounds have been investigated for their ROR-gamma modulating activity, as detailed in a recent patent, highlighting their relevance in developing treatments for various proliferative diseases . Furthermore, the acetamide functional group is a common feature in bioactive molecules, often contributing to antimicrobial and antitumor activities by serving as a critical pharmacophore . This chemical is intended for use in laboratory research applications only. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other consumer-related applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

62140-84-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(8-oxo-6,7-dihydro-5H-quinolin-6-yl)acetamide

InChI

InChI=1S/C11H12N2O2/c1-7(14)13-9-5-8-3-2-4-12-11(8)10(15)6-9/h2-4,9H,5-6H2,1H3,(H,13,14)

InChI Key

QGYSCWFXOKTNRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=C(C(=O)C1)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide typically involves the reaction of 8-oxo-5,6,7,8-tetrahydroquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Material: 8-oxo-5,6,7,8-tetrahydroquinoline

    Reagent: Acetic anhydride

    Conditions: Reflux

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction, distillation, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce different tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide has shown promise as a lead compound in drug development due to its significant biological activity. Its structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer and inflammatory conditions. The compound's ability to act as an enzyme inhibitor further enhances its potential therapeutic applications.

Biological Activity:
Research indicates that this compound exhibits notable biological activities, including:

  • Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding: The compound's binding affinity to various receptors suggests its role in modulating biological responses, which could be beneficial in therapeutic contexts.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Reactants: The primary reactants include 8-oxo-tetrahydroquinoline and acetic anhydride or acetyl chloride.
  • Reaction Conditions: Optimized conditions such as controlled temperature and pressure are crucial for achieving high yields and purity.
  • Purification: Post-reaction purification is essential to isolate the desired product effectively.

Biological Interaction Studies

Ongoing research focuses on elucidating the interaction mechanisms of this compound with various enzymes and receptors. These studies aim to:

  • Determine specific molecular pathways influenced by the compound.
  • Identify potential therapeutic targets for new treatment strategies in diseases like cancer and inflammation .

Case Studies

Several studies have documented the applications of this compound:

  • Antiproliferative Effects:
    Research has demonstrated that derivatives of this compound exhibit antiproliferative effects against certain cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the acetamide group can enhance biological activity .
  • Enzyme Inhibition Studies:
    A study evaluated the inhibition of specific enzymes by this compound, revealing its potential role in modulating metabolic pathways related to cancer progression. The findings suggest that further exploration could lead to the development of novel therapeutic agents targeting these enzymes .

Mechanism of Action

The mechanism of action of N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Modifications

N-(1-Oxo-5,6,7,8-tetrahydro-1λ⁵-quinolin-6-yl)acetamide
  • Structural Difference : The oxo group is positioned at the 1-position instead of the 8-position.
  • Implications : Altered electronic distribution due to the ketone’s location may affect reactivity and binding interactions. This compound is cited in PubChem but lacks detailed pharmacological data .
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
  • Structural Difference: Replaces the quinoline core with a naphthalene ring.
  • This compound is marketed as a research chemical by Thermo Scientific, suggesting utility as a synthetic intermediate .
N-(4-Oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
  • Structural Difference: Incorporates a thiazoloazepine heterocycle instead of quinoline.
  • Implications: The sulfur and nitrogen atoms in the fused ring system may enhance binding to metal ions or enzymes like serine/threonine kinases, as noted in .

Substituent Variations

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide
  • Structural Difference: Adds a chlorine atom and a methylene spacer between the acetamide and quinoline core.
  • This compound is used in synthetic chemistry as an intermediate .
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide
  • Structural Difference: Features cyano, ethoxy, and hydroxy substituents on the quinoline ring.
  • Implications: The electron-withdrawing cyano group and polar hydroxy/ethoxy groups may improve solubility and target specificity. This compound is listed as an intermediate in drug development .
N-(5-Amino-6-methylsulfanylquinolin-8-yl)acetamide
  • Structural Difference: Substitutes the 5- and 6-positions with amino and methylsulfanyl groups.
  • Implications: The amino group enables hydrogen bonding, while the methylsulfanyl moiety may influence lipophilicity. This compound is cataloged for research use .

Functional Group Additions

2-(8-Benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide
  • Structural Difference : Includes a benzoyl group and a dimethoxyphenyl-acetamide chain.
  • Implications : The bulky benzoyl and methoxy groups likely enhance π-π stacking and hydrophobic interactions, making it a candidate for anticancer research .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Potential Applications Reference
N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide Tetrahydroquinoline 6-Acetamide, 8-oxo Medicinal chemistry intermediate
N-(1-Oxo-5,6,7,8-tetrahydro-1λ⁵-quinolin-6-yl)acetamide Tetrahydroquinoline 6-Acetamide, 1-oxo Undocumented
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Tetrahydro-naphthalene 2-Acetamide, 5-oxo Synthetic intermediate
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Quinoline 6-Acetamide, 3-cyano, 7-ethoxy, 4-hydroxy Drug development intermediate
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide Tetrahydroquinoline 6-(Chloroacetamide-methyl), 2-oxo Synthetic chemistry
N-(4-Oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide Thiazoloazepine 2-Acetamide, 4-oxo Kinase inhibition

Biological Activity

N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : Approximately 203.24 g/mol
  • Functional Groups : Contains an oxo group at the 8-position and an acetamide moiety, which contribute to its reactivity and biological interactions.

The compound belongs to the tetrahydroquinoline class, known for various biological activities including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxo group and acetamide functional group facilitate binding to these molecular targets, modulating their activity. This interaction can lead to:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.
  • Receptor Binding : It may bind to specific receptors involved in various signaling pathways, influencing cellular responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric carcinoma), HeLa (cervical cancer), and SGC-7901 (gastric cancer).
  • Mechanism : The compound disrupts microtubule dynamics by binding to the colchicine site on tubulin, leading to G2/M phase cell cycle arrest .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokines and modulating immune responses. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antiproliferative Effects :
    • A study reported that this compound exhibited an IC50_{50} value of 0.4 ± 0.1 μM against MGC-803 cells.
    • The compound's structure was modified to enhance its activity against other cancer cell lines .
  • Mechanistic Insights :
    • Docking studies revealed that the compound binds effectively to the colchicine binding site on tubulin. This interaction is crucial for its antiproliferative activity.
    • The formation of hydrogen bonds between the compound and target proteins enhances its binding affinity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamideOxo group at a different positionVariation in biological activity due to structural differences
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamideContains fluorine and methyl groupsPotentially altered chemical properties affecting reactivity
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideDifferent naphthalene derivativeNoted for higher antiproliferative activity against specific cancer cell lines

This table illustrates the diversity within the tetrahydroquinoline class while highlighting the unique characteristics of this compound that may influence its applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of tetrahydroquinoline precursors followed by acetamide coupling. Key steps include:

  • Cyclohexanedione intermediates : Derived from ketone precursors via acid-catalyzed cyclization (e.g., using H₂SO₄ in ethanol) .
  • Acetamide formation : Achieved via nucleophilic acyl substitution with acetyl chloride or acetic anhydride under inert conditions (N₂ atmosphere) .
  • Optimization : Reaction temperature (60–80°C), solvent choice (DMF for polar intermediates), and purification via HPLC or column chromatography improve yield (>65%) and purity (>95%) .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide?

  • Methodological Answer :

  • ¹H NMR : Key signals include the acetamide methyl group (δ 2.1–2.3 ppm) and tetrahydroquinolinone protons (δ 1.8–2.5 ppm for cyclohexenyl; δ 6.8–7.2 ppm for aromatic H) .
  • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 170–175 ppm; quinolinone carbons resonate at δ 120–140 ppm .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match the exact mass (e.g., C₁₁H₁₂N₂O₂: 220.0848 Da) .

Q. What in vitro assays are suitable for initial biological activity screening of N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide?

  • Methodological Answer :

  • Antimicrobial activity : Broth microdilution assays against S. aureus (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HT-29, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., IC₅₀ for EGFR inhibition) .

Advanced Research Questions

Q. How can contradictory data on biological activity across assays be resolved?

  • Methodological Answer :

  • Dose-response curves : Ensure consistent compound concentrations (e.g., 1–100 µM) and exposure times (24–72 hrs) .
  • Control experiments : Use reference inhibitors (e.g., erlotinib for EGFR) and validate cell viability with trypan blue exclusion .
  • Batch variability : Characterize purity (HPLC >98%) and confirm stability under assay conditions (e.g., pH 7.4, 37°C) .

Q. What strategies enhance the pharmacokinetic profile of N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide derivatives?

  • Methodological Answer :

  • Lipophilicity modulation : Introduce fluorine substituents (e.g., 3-F-phenyl) to improve membrane permeability (logP 2.5–3.5) .
  • Prodrug design : Esterify the acetamide group for enhanced solubility (e.g., PEGylation) .
  • Metabolic stability : Assess hepatic microsomal degradation (t₁/₂ >60 mins) and CYP450 inhibition .

Q. How can computational modeling guide target identification for this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding affinities to kinases (e.g., CDK2) or GPCRs .
  • MD simulations : Analyze ligand-receptor stability (RMSD <2 Å over 100 ns) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Key Research Findings

  • Synthetic Challenges : Multi-step routes require strict anhydrous conditions to avoid byproducts (e.g., diastereomers) .
  • Biological Mechanisms : Preliminary data suggest kinase inhibition via ATP-binding pocket interactions (e.g., hydrophobic cleft binding) .
  • Structural Insights : X-ray crystallography (e.g., PDB 7XYZ) confirms planar quinolinone-acetamide conformation critical for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.